Ketoconazole Ketoconazole Ketoconazole is an imidazole antifungal agent used in the prevention and treatment of a variety of fungal infections. It functions by preventing the synthesis of ergosterol, the fungal equivalent of cholesterol, thereby increasing membrane fluidity and preventing growth of the fungus. Ketoconazole was first approved in an oral formulation for systemic use by the FDA in 1981. At this time it was considered a significant improvement over previous antifungals, [miconazole] and [clotrimazole], due to its broad spectrum and good absorption. However, it was discovered that ketoconazole produces frequent gastrointestinal side effects and dose-related hepatitis. These effects combined with waning efficacy led to its eventual replacement by triazole agents, [fluconazole], [itraconazole], [voriconazole], and [posaconazole]. Ketoconazole and its predecessor [clotrimazole] continue to be used in topical formulations.
Ketoconazole is an imidazole fungicidal agent with a very broad spectrum of activity against many fungal species that is used for treatment of superficial and systemic fungal infections. Ketoconazole is a well documented cause of clinically apparent acute drug induced liver injury and is no longer recommended as a first line antifungal agent.
Ketoconazole is a synthetic derivative of phenylpiperazine with broad antifungal properties and potential antineoplastic activity. Ketoconazole inhibits sterol 14-a-dimethylase, a microsomal cytochrome P450-dependent enzyme, thereby disrupting synthesis of ergosterol, an important component of the fungal cell wall. (NCI04)
Broad spectrum antifungal agent used for long periods at high doses, especially in immunosuppressed patients.
Brand Name: Vulcanchem
CAS No.: 65277-42-1
VCID: VC0531707
InChI: InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1
SMILES: CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Molecular Formula: C26H28Cl2N4O4
Molecular Weight: 531.4 g/mol

Ketoconazole

CAS No.: 65277-42-1

VCID: VC0531707

Molecular Formula: C26H28Cl2N4O4

Molecular Weight: 531.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ketoconazole - 65277-42-1

Description

Ketoconazole is an antifungal medication that belongs to the imidazole class of drugs. It is widely used to treat various fungal infections, including those affecting the skin and systemic infections. Ketoconazole is sold under several brand names, with Nizoral being one of the most recognized. It was first patented in 1977 by the Belgian pharmaceutical company Janssen and entered medical use in 1981 .

Mechanism of Action

Ketoconazole works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation .

Uses of Ketoconazole

Ketoconazole is used for a variety of purposes:

Side Effects and Safety Concerns

Ketoconazole can cause significant side effects, particularly when taken orally:

  • Liver Toxicity: One of the most severe side effects is liver damage, which can lead to liver failure or the need for a liver transplant .

  • Common Side Effects: Nausea, headache, and abnormal liver function tests are common. Other serious side effects include QT prolongation, adrenocortical insufficiency, and anaphylaxis .

  • Topical Use: Common side effects when applied topically include redness .

Regulatory Status

The oral formulation of ketoconazole has been withdrawn from several markets, including the European Union, Australia, and China, due to safety concerns. In the United States and Canada, its use is restricted to severe fungal infections when other treatments are not available .

Antifungal Stewardship

Ketoconazole was once the most commonly dispensed systemic antifungal but has been largely replaced by safer alternatives like fluconazole .

Table 1: Common Uses of Ketoconazole

UseFormulationDescription
Tinea corporis (Ringworm)TopicalFungal skin infection causing a red scaly rash
Seborrheic dermatitisTopical (shampoo)Controls flaking and itching of the scalp
CandidiasisOralSerious fungal infection affecting mucous membranes
Cushing's syndromeOral (off-label)Treatment for excessive cortisol production

Table 2: Side Effects of Ketoconazole

Side EffectSeverityDescription
Liver toxicitySevereCan lead to liver failure or need for transplant
NauseaCommonGastrointestinal discomfort
HeadacheCommonPain in the head
QT prolongationSevereAbnormal heart rhythm
CAS No. 65277-42-1
Product Name Ketoconazole
Molecular Formula C26H28Cl2N4O4
Molecular Weight 531.4 g/mol
IUPAC Name 1-[4-[4-[[(2S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1
Standard InChIKey XMAYWYJOQHXEEK-ANWICMFUSA-N
Isomeric SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Canonical SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Appearance White to off-white crystalline powder.
Colorform Crystals from 4-methylpentanone
Melting Point 146 °C
148-152 °C
Physical Description COLOURLESS CRYSTALS OR POWDER.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Solubility in water: none
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Ketoconazole, Nizoral, Kuric, Fungoral, Ketoderm, Xolegel, Extina
Vapor Pressure Vapor pressure, Pa at 25 °C: (negligible)
Reference 1: Gupta AK, Lyons DC. The Rise and Fall of Oral Ketoconazole. J Cutan Med Surg. 2015 Jul-Aug;19(4):352-7. doi: 10.1177/1203475415574970. Epub 2015 Mar 5. Review. PubMed PMID: 25775613. 2: Gupta AK, Daigle D, Foley KA. Drug safety assessment of oral formulations of ketoconazole. Expert Opin Drug Saf. 2015 Feb;14(2):325-34. doi: 10.1517/14740338.2015.983071. Epub 2014 Nov 20. Review. PubMed PMID: 25409549. 3: Greenblatt HK, Greenblatt DJ. Liver injury associated with ketoconazole: review of the published evidence. J Clin Pharmacol. 2014 Dec;54(12):1321-9. doi: 10.1002/jcph.400. Epub 2014 Oct 1. Review. PubMed PMID: 25216238. 4: Gal M, Orly J. Ketoconazole inhibits ovulation as a result of arrest of follicular steroidogenesis in the rat ovary. Clin Med Insights Reprod Health. 2014 Jun 9;8:37-44. doi: 10.4137/CMRH.S15887. eCollection 2014. Review. PubMed PMID: 24987273; PubMed Central PMCID: PMC4071760. 5: Yan JY, Nie XL, Tao QM, Zhan SY, Zhang YD. Ketoconazole associated hepatotoxicity: a systematic review and meta- analysis. Biomed Environ Sci. 2013 Jul;26(7):605-10. doi: 10.3967/0895-3988.2013.07.013. Review. PubMed PMID: 23895707. 6: Greenblatt DJ, Venkatakrishnan K, Harmatz JS, Parent SJ, von Moltke LL. Sources of variability in ketoconazole inhibition of human cytochrome P450 3A in vitro. Xenobiotica. 2010 Oct;40(10):713-20. doi: 10.3109/00498254.2010.506224. Review. PubMed PMID: 20712450. 7: Arakaki R, Welles B. Ketoconazole enantiomer for the treatment of diabetes mellitus. Expert Opin Investig Drugs. 2010 Feb;19(2):185-94. doi: 10.1517/13543780903381411. Review. PubMed PMID: 20047506. 8: Faergemann J, Borgers M, Degreef H. A new ketoconazole topical gel formulation in seborrhoeic dermatitis: an updated review of the mechanism. Expert Opin Pharmacother. 2007 Jun;8(9):1365-71. Review. PubMed PMID: 17563270. 9: Ketoconazole foam--connetics: connetics ketoconazole foam. Drugs R D. 2003;4(5):323-5. Review. PubMed PMID: 12952504. 10: Chakrapee-Sirisuk S, Amornpichetkul K, Visudhiphan S, Sangruchi T, Srimuninnimit V, Sinlarat P. Ketoconazole and Flutamide in the treatment of disseminated intravascular clotting from prostate cancer: a case report and review. J Med Assoc Thai. 2001 Oct;84(10):1495-501. Review. PubMed PMID: 11804262. 11: Peehl DM, Seto E, Feldman D. Rationale for combination ketoconazole/ vitamin D treatment of prostate cancer. Urology. 2001 Aug;58(2 Suppl 1):123-6. Review. PubMed PMID: 11502466. 12: Brown ES, Bobadilla L, Rush AJ. Ketoconazole in bipolar patients with depressive symptoms: a case series and literature review. Bipolar Disord. 2001 Feb;3(1):23-9. Review. PubMed PMID: 11256460. 13: Bok RA, Small EJ. The treatment of advanced prostate cancer with ketoconazole: safety issues. Drug Saf. 1999 May;20(5):451-8. Review. PubMed PMID: 10348095. 14: Akpuaka FC, Gugnani HC, Iregbulam LM. African histoplasmosis: report of two patients treated with amphotericin B and ketoconazole. Mycoses. 1998 Nov;41(9-10):363-4. Review. PubMed PMID: 9916457. 15: Berwaerts JJ, Verhelst JA, Verhaert GC, Verhaegen AA, Abs RE. Corticotropin-dependent Cushing's syndrome in older people: presentation of five cases and therapeutical use of ketoconazole. J Am Geriatr Soc. 1998 Jul;46(7):880-4. Review. PubMed PMID: 9670876. 16: Rheney CC, Saddler CM. Oral ketoconazole in cutaneous fungal infections. Ann Pharmacother. 1998 Jun;32(6):709-11. Review. PubMed PMID: 9640491. 17: DeVries A, Semchuk WM, Betcher JG. Ketoconazole in the prevention of acute respiratory distress syndrome. Pharmacotherapy. 1998 May-Jun;18(3):581-7. Review. PubMed PMID: 9620108. 18: Sarver RG, Dalkin BL, Ahmann FR. Ketoconazole-induced adrenal crisis in a patient with metastatic prostatic adenocarcinoma: case report and review of the literature. Urology. 1997 May;49(5):781-5. Review. PubMed PMID: 9145992. 19: Miossec P, Archambeaud-Mouveroux F, Teissier MP. [Inhibition of steroidogenesis by ketoconazole. Therapeutic uses]. Ann Endocrinol (Paris). 1997;58(6):494-502. Review. French. PubMed PMID: 9686009. 20: Chapman SA, Lake KD, Solbrack DF, Milfred SK, Marshall PS, Kamps MA. Considerations for using ketoconazole in solid organ transplant recipients receiving cyclosporine immunosuppression. J Transpl Coord. 1996 Sep;6(3):148-54. Review. PubMed PMID: 9188374.
PubChem Compound 16757695
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :